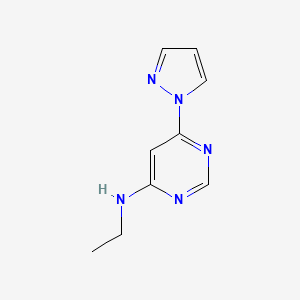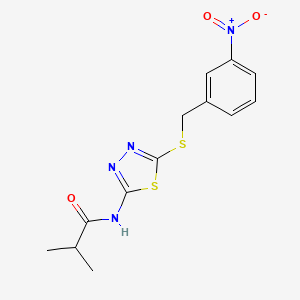![molecular formula C29H31N3O4 B11189349 2''-amino-6',6',7'',8'-tetramethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11189349.png)
2''-amino-6',6',7'',8'-tetramethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘-amino-6’,6’,7’‘,8’-tetramethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 2’‘-amino-6’,6’,7’‘,8’-tetramethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the pyrrolo[3,2,1-ij]quinoline core: This step may involve condensation reactions and cyclization of suitable intermediates.
Introduction of the pyrano[4,3-b]pyran moiety: This can be done through additional cyclization and functional group transformations.
Functionalization to introduce the amino and carbonitrile groups: This step involves specific reagents and conditions to introduce these functional groups.
Industrial production methods would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2’‘-amino-6’,6’,7’‘,8’-tetramethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Condensation: The compound can participate in condensation reactions to form larger, more complex structures.
Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
2’‘-amino-6’,6’,7’‘,8’-tetramethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound may be used in biological assays to study its effects on various biological systems, including its potential as an inhibitor or activator of specific pathways.
Mechanism of Action
The mechanism of action of 2’‘-amino-6’,6’,7’‘,8’-tetramethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2’‘-amino-6’,6’,7’‘,8’-tetramethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile include other dispiro compounds with similar ring structures and functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
- 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
- 2,2,6,6-tetramethylpiperidine
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds highlight the diversity and potential of dispiro structures in various scientific fields.
Properties
Molecular Formula |
C29H31N3O4 |
|---|---|
Molecular Weight |
485.6 g/mol |
InChI |
InChI=1S/C29H31N3O4/c1-16-11-18-23-19(12-16)29(20(14-30)24(31)36-21-13-17(2)35-25(33)22(21)29)26(34)32(23)28(15-27(18,3)4)9-7-5-6-8-10-28/h11-13H,5-10,15,31H2,1-4H3 |
InChI Key |
TZHRIIOKCKSEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)C(=O)N3C6(CCCCCC6)CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11189266.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11189274.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11189280.png)
![N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine](/img/structure/B11189285.png)

![4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B11189299.png)
![4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11189305.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11189315.png)

![methyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11189319.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11189321.png)
![9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11189326.png)
![6-Bromo-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11189355.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11189358.png)
